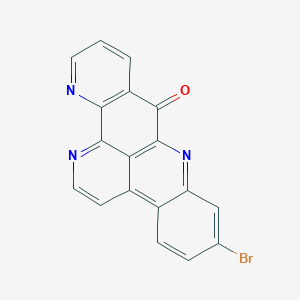

2-Bromoleptoclinidinone

Description

Structure

3D Structure

Properties

CAS No. |

109802-17-7 |

|---|---|

Molecular Formula |

C18H8BrN3O |

Molecular Weight |

362.2 g/mol |

IUPAC Name |

5-bromo-2,12,15-triazapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(21),2,4,6,8,10,12,14(19),15,17-decaen-20-one |

InChI |

InChI=1S/C18H8BrN3O/c19-9-3-4-10-11-5-7-21-16-14(11)17(22-13(10)8-9)18(23)12-2-1-6-20-15(12)16/h1-8H |

InChI Key |

CPXBDTZAJSRIKJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C3=NC=CC4=C5C=CC(=CC5=NC(=C43)C2=O)Br)N=C1 |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Hypotheses

Specific Marine Biological Sources

2-Bromoleptoclinidinone has been isolated from marine invertebrates, specifically from ascidians and bryozoans. Initial isolation and structure elucidation were reported from the ascidian Amphicarpa meridiana, which was collected in Stenhouse Bay, South Australia. The compound was identified during a broader search for cytotoxic metabolites from marine animals.

Further research has also identified 2-Bromoleptoclinidinone in the extracts of a bryozoan, Membranipora perfragilis, from the same geographical region. Ascidians, in particular, are known to produce a diverse array of secondary metabolites, often as a result of symbiotic relationships with microorganisms. These organisms are sessile filter-feeders and rely on chemical defenses for survival. The presence of 2-Bromoleptoclinidinone in these organisms points to its potential role in their defense mechanisms.

Table 1: Documented Marine Biological Sources of 2-Bromoleptoclinidinone

| Phylum | Class | Species | Location of Collection |

|---|---|---|---|

| Chordata | Ascidiacea | Amphicarpa meridiana | Stenhouse Bay, South Australia |

Ecological Roles and Biological Significance in Marine Environments

While the precise ecological functions of 2-Bromoleptoclinidinone have not been extensively studied, its biological activity provides a basis for several hypotheses regarding its role in the marine environment. The production of such secondary metabolites is generally understood to be an evolutionary adaptation for survival. For sessile marine invertebrates like ascidians, which cannot physically evade predators or overgrowth by other organisms, chemical defenses are paramount. nih.gov

The documented cytotoxicity of 2-Bromoleptoclinidinone is a key indicator of its potential ecological significance. Cytotoxic compounds can serve multiple defensive purposes, deterring predators, inhibiting the growth of competing organisms, and preventing microbial infections.

Marine invertebrates are constantly exposed to a high concentration of microorganisms, some of which are pathogenic. To defend against microbial threats, many of these organisms produce compounds with antimicrobial properties. nih.govfrontiersin.org Alkaloids isolated from marine sources, including those from ascidians, are often found to possess antibacterial and antifungal activities. nih.govnih.gov

The potent cytotoxicity of the chemical class to which 2-Bromoleptoclinidinone belongs suggests that it may function as an antimicrobial agent. nih.gov By inhibiting the growth of bacteria and other microorganisms on their surfaces, ascidians can prevent biofouling and protect themselves from disease. This chemical shield is crucial for maintaining the health and function of the organism in a microbe-rich environment. While direct antimicrobial assays on 2-Bromoleptoclinidinone are not widely reported, its inherent cytotoxicity makes this a probable ecological role.

Predation is a significant pressure on sessile marine invertebrates. The production of toxic or unpalatable chemical compounds is a common and effective defense strategy. nih.gov The cytotoxicity of 2-Bromoleptoclinidinone strongly supports the hypothesis that it acts as an antifeedant. A predator consuming the ascidian would ingest the compound, leading to adverse effects, which would discourage further predation on the same or similar organisms. This form of chemical defense is a critical survival mechanism for many species of ascidians and sponges that lack physical defenses like shells or spines.

Synthetic Methodologies and Chemical Derivatization

Total Synthesis Approaches to 2-Bromoleptoclinidinone

The total synthesis of 2-bromoleptoclinidinone has been achieved through several distinct methodologies, each featuring unique strategies for assembling the pentacyclic core. Initial synthetic efforts were directed towards a structure that was later revised. ucla.educlockss.org Subsequent syntheses have focused on the correctly assigned structure. researchgate.net

Retrosynthetic analysis, a technique for planning a synthesis by working backward from the target molecule, has been fundamental in devising routes to 2-bromoleptoclinidinone. fiveable.metgc.ac.innumberanalytics.comjournalspress.com

One early retrosynthetic strategy for the initially proposed structure of 2-bromoleptoclinidinone envisioned a disconnection approach involving two successive intramolecular Diels-Alder reactions. ucla.educlockss.org This plan simplified the complex pentacyclic system into more manageable building blocks. The key disconnections involved breaking down the pyridine (B92270) rings, revealing an oxazole (B20620) enone intermediate. This intermediate could be further deconstructed to a tricyclic benzo[h]-1,6-naphthyridine, which in turn could be derived from a simple aromatic precursor through another intramolecular Diels-Alder reaction. ucla.edu

A different retrosynthetic approach for the correct structure of 2-bromoleptoclinidinone involves a convergent synthesis. researchgate.netresearchgate.net This strategy disconnects the target molecule at the bonds forming the central acridone (B373769) core. The key steps identified in this reverse-synthesis plan are an acid-catalyzed cyclization and an oxidative amination reaction. This breaks the molecule down into two primary fragments: a quinolinequinone component and a substituted o-aminoacetophenone derivative. researchgate.net This approach allows for the independent synthesis of the key fragments before their convergent assembly.

| Retrosynthetic Approach | Key Reactions | Primary Fragments | Target Structure |

| Double Intramolecular Diels-Alder | Intramolecular Diels-Alder Cycloaddition | Simple aromatic oxazoles | Originally Proposed Structure ucla.edu |

| Convergent Assembly | Oxidative Amination, Acid-Catalyzed Cyclization | Quinolinequinone, 4-Bromo-2-nitroacetophenone | Correctly Assigned Structure researchgate.netresearchgate.net |

An elegant approach targeting the originally proposed structure of 2-bromoleptoclinidinone utilized an intramolecular Diels-Alder (IMDA) reaction as the key step for forming a pyridine ring. ucla.educlockss.org The Diels-Alder reaction is a powerful tool in organic synthesis for constructing six-membered rings. numberanalytics.com The intramolecular variant, where the diene and dienophile are part of the same molecule, is particularly effective for creating complex polycyclic systems. rsc.org

In this synthetic route, an oxazole ring serves as the diene precursor. The synthesis plan involved constructing an oxazole enone intermediate. ucla.edu The final key step was designed to be an intramolecular cycloaddition of this intermediate to form the pentacyclic framework of what was then believed to be 2-bromoleptoclinidinone. ucla.educlockss.org Although work on this route was terminated following the structural revision of the natural product, it established a viable method for synthesizing benzo[h]-1,6-naphthyridines. ucla.edu The strategy hinged on the known reactivity of oxazoles with activated alkenes to yield pyridines. ucla.edu

A successful total synthesis of the correct structure of 2-bromoleptoclinidinone employed an oxidative amination reaction followed by an acid-catalyzed cyclization. researchgate.netresearchgate.net Oxidative amination is a versatile method for forming carbon-nitrogen bonds. nih.govmdpi.comepfl.ch

The synthesis commences with the selective reduction of 4-bromo-2-nitroacetophenone to create the corresponding amine. researchgate.netresearchgate.net This amine then undergoes an oxidative amination reaction with quinoline-5,8-quinone. This key step, which couples the two major fragments, is followed by an acid-catalyzed cyclization to construct the central acridone ring system. A final annelation of the E-ring (the pyridine ring) completes the synthesis of the pentacyclic alkaloid, 2-bromoleptoclinidinone. researchgate.netresearchgate.net This convergent strategy proved to be an effective method for assembling the complex pyridoacridone core.

The synthesis of a complex molecule like 2-bromoleptoclinidinone relies on the efficient preparation of key building blocks and their subsequent transformation. nih.govbeilstein-journals.org

In the intramolecular Diels-Alder approach, a crucial building block was a substituted oxazole. ucla.edu For instance, the synthesis of a model oxazole involved the condensation of 4-bromo-2-nitrotoluene-derived aldehyde with aminoacetaldehyde diethyl acetal, followed by an oxidative cyclization. ucla.edu

For the successful synthesis via oxidative amination, the two primary building blocks were quinoline-5,8-quinone and 4-bromo-2-nitroacetophenone. researchgate.netresearchgate.net The latter is prepared and then transformed through a series of key steps:

Selective Reduction: The nitro group of 4-bromo-2-nitroacetophenone is selectively reduced to an amine using iron in aqueous acetic acid. researchgate.net

Oxidative Amination: The resulting amine is coupled with quinoline-5,8-quinone. researchgate.net

Cyclization and Annelation: The product from the amination undergoes acid-catalyzed cyclization, and subsequent reactions lead to the formation of the final pyridine ring to yield 2-bromoleptoclinidinone. researchgate.netresearchgate.net

Another common approach to related ascididemin-type alkaloids utilizes alkyne building blocks, which can be prepared on a large scale via Sonogashira coupling reactions, highlighting the versatility of different building blocks in constructing the pyridoacridone skeleton. researchgate.netacs.org

| Synthetic Route | Key Building Blocks | Key Transformations |

| Intramolecular Diels-Alder | 4-Bromo-2-nitrotoluene, Aminoacetaldehyde diethyl acetal | Oxazole formation, Intramolecular cycloaddition ucla.edu |

| Oxidative Amination | 4-Bromo-2-nitroacetophenone, Quinoline-5,8-quinone | Selective nitro reduction, Oxidative amination, Acid-catalyzed cyclization researchgate.netresearchgate.net |

| Alkyne-based Annulation | Substituted 2-iodoanilines, tert-Butyl prop-2-ynylcarbamate | Sonogashira coupling, Brønsted acid-promoted tandem annulation acs.org |

Synthesis of Analogues and Derivatives of the Pyridoacridone Skeleton

The synthesis of analogues of the pyridoacridone skeleton is driven by the observation that even slight structural modifications can significantly impact biological activity. mdpi.commdpi.com This allows for the exploration of structure-activity relationships (SAR) and the development of compounds with potentially enhanced properties. mdpi.com

The design of new pyridoacridine analogues is guided by several principles aimed at exploring and optimizing their biological profiles. acs.orgdrugdesign.org A primary strategy involves modifying the substitution pattern on the pentacyclic core. mdpi.commdpi.com Since many pyridoacridines exhibit cytotoxicity through mechanisms like DNA intercalation and topoisomerase inhibition, modifications are often designed to alter these interactions. mdpi.combeilstein-journals.org

Key design principles include:

Varying Substituents: Introducing or altering substituents (like bromo, acetyl, or hydroxyl groups) on the aromatic rings can modulate the electronic properties and steric profile of the molecule, potentially affecting its binding affinity to biological targets. researchgate.netresearchgate.net

Modifying Side Chains: For related compounds with side chains, altering the length, polarity, or functional groups of these chains can influence properties like cell permeability and target engagement. nih.gov

Bioisosteric Replacement: Replacing certain functional groups or ring systems with others that have similar physical or chemical properties can lead to analogues with improved characteristics.

Computational and Biomimetic Approaches: Computational modeling can help predict how structural changes might affect target binding, guiding the synthesis towards more promising candidates. ebi.ac.uknanoge.org Biomimetic synthesis, which mimics proposed biosynthetic pathways, offers an efficient route to both the natural products and their analogues. nih.gov

These design principles enable the systematic exploration of the chemical space around the pyridoacridone skeleton, facilitating the discovery of new derivatives with significant therapeutic potential. researchgate.netresearchgate.net

Preparation of Ring-Substituted Analogues (e.g., Ring D analogues)

The synthesis of analogues of 2-bromoleptoclinidinone, particularly those with substitutions on the D-ring, has been a key strategy in understanding the chemical space of pyridoacridine alkaloids. Given the close structural relationship between 2-bromoleptoclinidinone and ascididemin (B1665191), synthetic approaches developed for ascididemin are often applicable.

A notable approach for generating Ring D analogues involves the total synthesis from readily available precursors. One such method utilizes the condensation of 5,8-quinolinedione (B78156) with substituted 2-aminoacetophenones. nih.gov This strategy allows for the introduction of a variety of substituents onto what will become the D-ring of the final pyridoacridine structure. The specific substituents on the 2-aminoacetophenone (B1585202) starting material directly translate to the substitution pattern on the D-ring of the resulting analogue.

Alternatively, direct substitution on the pre-formed ascididemin scaffold can be employed to generate analogues. nih.gov This method is advantageous when the parent alkaloid is accessible.

Another powerful strategy for the synthesis of ring-C and ring-D substituted analogues is the use of Diels-Alder reactions. For instance, the reaction between quinoline-5,8-dione and various 2-(or un)-substituted-N,N-dimethylhydrazones has been successfully employed to construct phenanthrolin-7-one derivatives, which are structural analogues of ascididemin. nih.gov This cycloaddition approach provides a convergent and efficient route to a diverse range of analogues with modifications on the C and D rings.

The following table summarizes some of the key starting materials used in the synthesis of ring-substituted pyridoacridine analogues.

| Starting Material 1 | Starting Material 2 | Resulting Analogue Type | Reference |

| 5,8-Quinolinedione | Substituted 2-aminoacetophenones | Ring D-substituted ascididemin analogues | nih.gov |

| Quinoline-5,8-dione | Substituted N,N-dimethylhydrazones | Ring C and D-substituted phenanthrolin-7-ones | nih.gov |

Methodologies for Chemical Diversification

The development of methodologies that allow for the chemical diversification of the 2-bromoleptoclinidinone scaffold is crucial for generating libraries of compounds for biological screening. A prominent and flexible strategy involves a Brønsted acid-promoted tandem annulation of alkyne building blocks. acs.org This approach has been successfully applied to the synthesis of a range of ascididemin-type alkaloids, including 2-bromoleptoclinidinone. acs.org The use of Sonogashira coupling to prepare the alkyne precursors allows for the introduction of diversity at an early stage of the synthesis. acs.org

Furthermore, the choice of substituted anilines and quinones in the initial condensation steps of the synthesis provides a direct handle for diversification. By employing a variety of substituted 2-aminoacetophenones, a wide array of analogues with different electronic and steric properties can be generated. mdpi.comnih.gov

General strategies for the diversification of natural product-inspired scaffolds have also been outlined, which can be conceptually applied to 2-bromoleptoclinidinone. These include the conversion of existing functional groups, such as ketones to heterocycles or amines, and the decoration of amines with amides, sulfonamides, or ureas. ku.edu Such modifications can significantly alter the physicochemical properties of the parent molecule.

Strategies for Chemical Modification and Scaffold Exploration

Modification of Chromophore Systems

The extended, planar, and electron-deficient pyridoacridine ring system is the inherent chromophore of 2-bromoleptoclinidinone and its analogues. mdpi.com Modification of this chromophore is intrinsically linked to the synthesis of ring-substituted analogues, as any alteration to the aromatic core will impact its electronic properties and, consequently, its light-absorbing characteristics.

Exploration of Pyridoacridine-Type Scaffolds

The exploration of diverse pyridoacridine-type scaffolds beyond the direct substitution of the 2-bromoleptoclinidinone framework has led to the discovery of novel chemical entities with interesting properties. A key review of the field highlights several innovative synthetic strategies. mdpi.comnih.gov

One such approach, pioneered by Copp and colleagues, involves the use of thiophene (B33073) and furan (B31954) quinones in place of the traditional quinoline-5,8-dione. mdpi.comnih.gov This modification leads to the formation of pyridoacridine analogues where the A-ring is a five-membered heterocycle, thereby expanding the structural diversity of the scaffold.

Furthermore, variations in the cyclization strategies can lead to different isomers of the pyridoacridine core. The development of synthetic routes that provide access to these isomers is an important aspect of scaffold exploration, as different regioisomers can exhibit distinct biological profiles. The Bracher synthesis and its modifications provide a foundational platform for accessing a variety of these scaffolds. mdpi.comnih.gov

Molecular and Cellular Mechanisms of Biological Action Non Clinical Focus

Investigation of Antitumor Activity in Cellular Models

2-Bromoleptoclinidinone, a pentacyclic aromatic alkaloid, has demonstrated notable cytotoxic activity against specific cancer cell lines in laboratory settings. researchgate.net Early research identified the compound as being toxic to lymphocytic leukemia cells (P388) in cell culture. researchgate.net This cytotoxic potential highlights the compound's activity against hematological malignancies. researchgate.net While it has shown excellent in vitro cytotoxicity, its application was found to be limited in xenograft models due to high toxicity. scispace.com The antitumor activity of compounds related to 2-bromoleptoclinidinone has been evaluated, with some derivatives showing superior in vitro antitumor effects compared to the parent alkaloid. researchgate.net

| Cell Line | Description | Observed Effect of 2-Bromoleptoclinidinone | Reference |

|---|---|---|---|

| PS (P388) | Murine Lymphocytic Leukemia | Toxic in cell culture | researchgate.net |

Mechanistic Insights into DNA Interaction

The planar structure of 2-Bromoleptoclinidinone is central to its mode of action, which primarily involves direct interaction with cellular DNA. scripps.edu

Pyridoacridine alkaloids, the class to which 2-Bromoleptoclinidinone belongs, are recognized as DNA intercalating agents. thieme-connect.comnih.gov Intercalation is a process where a molecule, typically planar and aromatic, inserts itself between the stacked base pairs of the DNA double helix. mdpi.comgatech.edu This insertion extends and unwinds the DNA helix, physically disrupting its structure. gatech.edu The stabilization of the DNA double helix by such intercalators can inhibit essential cellular processes like replication and transcription, ultimately leading to cell death. mdpi.com The potency of these alkaloids is often related to their ability to effectively intercalate into the DNA structure. nih.gov

A significant consequence of DNA intercalation by compounds like 2-Bromoleptoclinidinone is the disruption of enzymes that manage DNA topology, such as topoisomerase IIα. nih.govrjsocmed.com Topoisomerase II enzymes are crucial for resolving DNA tangles and supercoils during replication by creating and resealing double-strand breaks. nih.govmdpi.com

Pyridoacridine and structurally similar alkaloids can act as topoisomerase II inhibitors. nih.govrjsocmed.com They function as "poisons" or catalytic inhibitors that stabilize the transient covalent complex formed between topoisomerase II and DNA. nih.govrjsocmed.com By preventing the enzyme from resealing the DNA double-strand break it has created, the inhibitor leads to an accumulation of permanent DNA breaks. nih.gov This irreversible DNA damage triggers cellular checkpoint responses and ultimately activates apoptotic pathways, leading to programmed cell death. nih.gov The ability of ellipticine, a structurally related alkaloid, to inhibit topoisomerase IIα has been directly linked to its DNA intercalation capability. nih.gov

Antimicrobial Activity Profile

In addition to their antitumor properties, polycyclic aromatic alkaloids of the pyridoacridine type have garnered significant interest as potential lead compounds for the development of novel anti-infective drugs. researchgate.net The mechanisms that confer cytotoxicity, such as DNA intercalation and topoisomerase inhibition, are also effective against microbial pathogens. thieme-connect.com While specific data on the antimicrobial spectrum of 2-Bromoleptoclinidinone is not extensively detailed, the broader class of pyridoacridine alkaloids is recognized for its anti-infective potential. researchgate.net

Antifungal Action

2-Bromoleptoclinidinone is a member of the pyridoacridine class of marine alkaloids, a group of compounds noted for a range of biological activities, including antifungal properties. thieme-connect.comnih.gov The core structure of these alkaloids is associated with their ability to exert cytotoxic effects, which extends to fungal pathogens. nih.gov The mechanism of action for related compounds often involves targeting fundamental cellular processes. For instance, the antifungal activity of similar molecular structures, like chalcones, is attributed to their effect on the fungal cell wall, which relies on the molecule's capacity to interact with sulfhydryl groups within the wall's components. dovepress.com While detailed mechanistic studies specifically on 2-Bromoleptoclinidinone's antifungal action are not extensively detailed in the reviewed literature, its classification among potent cytotoxic pyridoacridine alkaloids suggests its potential as an antifungal agent. thieme-connect.com

Influence on Different Microbial Phyla

The biological activity of 2-Bromoleptoclinidinone and its parent compounds is not limited to fungi, showing influence across various microbial phyla. A microbial phylum is a major lineage of bacteria, with dominant phyla in many environments including Proteobacteria, Actinobacteria, Bacteroidetes, and Firmicutes. wikipedia.orgfrontiersin.org The broader class of pyridoacridine alkaloids has demonstrated notable antibacterial and antiparasitic activities. nih.gov

Research on bioactive compounds from marine sponges, which led to the identification of 2-bromoascididemin (a synonym for 2-Bromoleptoclinidinone), highlighted potent in-vitro activity against Methicillin-resistant Staphylococcus aureus (MRSA). biorxiv.org Staphylococcus aureus belongs to the phylum Firmicutes. This indicates that the molecular scaffold of 2-Bromoleptoclinidinone is active against this major bacterial phylum. biorxiv.org Furthermore, various pyridoacridine analogues have been associated with antiparasitic activities against Plasmodium, Leishmania, and Trypanosoma species, which belong to the phylum Euglenozoa and Apicomplexa, demonstrating a broad spectrum of activity across different microbial domains. nih.gov

Structure-Activity Relationship (SAR) and Biological Function

The study of the structure-activity relationship (SAR) helps to identify the specific structural features of a molecule that are responsible for its biological activity. gardp.org For 2-Bromoleptoclinidinone and related alkaloids, SAR studies are crucial for understanding how the chemical structure correlates with function.

Identification of Key Structural Determinants for Activity

The fundamental structural determinant for the biological activity of 2-Bromoleptoclinidinone is its pentacyclic aromatic skeleton, specifically the 11H-pyrido[4,3,2-mn]acridine scaffold. nih.govresearchgate.net This core structure is common to a series of related polycyclic aromatic alkaloids, including its parent compound ascididemin (B1665191). iupac.org

Investigations into this class of compounds have revealed that while the B,C,D,E-ring portion is a conserved feature, the nature of ring A (the pyridine (B92270) ring) is a critical determinant of both cytotoxic activity and selectivity. nih.goviupac.org The presence and position of heteroatoms and substituents on this specific ring strongly influence the compound's biological profile. nih.gov Therefore, the key determinants are the rigid, planar pentacyclic system, which facilitates intercalation with DNA, and the specific chemical features of the terminal pyridine ring.

Correlation of Structural Modifications with Biological Responses

Structural modifications to the pyridoacridine scaffold have been shown to directly correlate with changes in biological activity. nih.govmdpi.com The primary modification that distinguishes 2-Bromoleptoclinidinone from its parent compound, ascididemin, is the presence of a bromine atom on the A-ring. scripps.edu This halogenation alters the electronic properties of the molecule, which can impact its interaction with biological targets.

Both 2-Bromoleptoclinidinone and ascididemin exhibit potent cytotoxicity against murine leukemia cells (P388), indicating that the core scaffold is highly active. iupac.org SAR studies on analogous compounds demonstrate that modifications to peripheral rings can significantly alter the observed antimicrobial activity. mdpi.com For example, the inclusion of aromatic rings or changes in the length of side chains can modify the activity spectrum. mdpi.com The addition of the bromine atom in 2-Bromoleptoclinidinone is a targeted modification that fine-tunes the molecule's potency and potentially its selectivity.

Table 1: Biological Activity of 2-Bromoleptoclinidinone and a Key Analogue

| Compound | Molecular Structure | Biological Activity | Source |

| 2-Bromoleptoclinidinone | Pentacyclic aromatic alkaloid with a bromine substituent on the pyridine ring. | Cytotoxic to P388 murine leukemia cells at 0.3-0.4 µg/mL. | iupac.org |

| Ascididemin | Pentacyclic aromatic alkaloid; parent compound without the bromine substituent. | Cytotoxic to P388 murine leukemia cells at 0.3-0.4 µg/mL. | iupac.org |

Analysis of Selectivity in Biological Actions

The selectivity of a compound, or its ability to affect a target cell type while sparing others, is a critical aspect of its biological function. For ascididemin-type pyridoacridines, including 2-Bromoleptoclinidinone, selectivity is strongly dependent on the structure of the A-ring. nih.gov

Research has indicated that the specific arrangement and type of substituents on this pyridine ring can modulate the compound's selective cytotoxicity against, for example, protozoal cells versus human cells. nih.gov This suggests that the bromine atom on 2-Bromoleptoclinidinone plays a role in defining its selectivity profile. While both 2-Bromoleptoclinidinone and ascididemin show potent cytotoxicity, the subtle structural change introduced by the bromine atom can alter interactions with molecular targets like topoisomerase II or affect the propensity to form reactive oxygen species, which are known mechanisms of action for this class of alkaloids. nih.gov This modification is a key factor in the ongoing investigation of pyridoacridine alkaloids as lead structures for developing drugs with higher selectivity. nih.gov

Advanced Analytical Characterization in Chemical Research

Electrophoretic Methodologies

Capillary electrophoresis (CE) offers high separation efficiency, short analysis times, and low sample consumption, making it an attractive alternative to HPLC for the analysis of alkaloids. mdpi.comresearchgate.net

Capillary Zone Electrophoresis (CZE) separates ions based on their charge-to-size ratio. mdpi.com As a basic compound, 2-Bromoleptoclinidinone would be protonated in an acidic buffer and migrate as a cation. The separation relies on the differences in electrophoretic mobility of the analytes in a buffer-filled capillary under an electric field. nih.gov CZE has been successfully used for the qualitative and quantitative determination of various alkaloids, often using acidic buffers (e.g., sodium acetate (B1210297) at pH 3.1) and organic modifiers like methanol. nih.gov Detection is typically performed by UV-Vis spectrophotometry. nih.gov No specific CZE method for 2-Bromoleptoclinidinone has been found, but the principles applied to other alkaloids are directly transferable. nih.govnih.gov

Table 3: Illustrative CZE Parameters for Alkaloid Analysis

| Parameter | Typical Value |

| Capillary | Fused-silica, e.g., 50 µm i.d., 50-70 cm total length. |

| Background Electrolyte (BGE) | Acidic buffer, e.g., 10-100 mM sodium acetate or phosphate (B84403) buffer, pH 2.5-4.0. nih.gov |

| Organic Modifier | Methanol or Acetonitrile (e.g., 10-70% v/v) added to the BGE. nih.gov |

| Applied Voltage | 15 - 30 kV (positive polarity). nih.gov |

| Temperature | 25 °C. mdpi.com |

| Injection | Hydrodynamic (pressure) or Electrokinetic. nih.gov |

| Detection | UV-Vis at a specific wavelength (e.g., 224 nm). nih.gov |

| Disclaimer: This table presents typical parameters for the analysis of other alkaloids and is for illustrative purposes only. Optimized conditions specific to 2-Bromoleptoclinidinone may vary. |

Capillary Gel Electrophoresis (CGE) is a variant of CE where the capillary is filled with a polymer network or gel. mdpi.com This gel acts as a molecular sieve, providing a separation mechanism based on size in addition to the charge-to-mass ratio. CGE is predominantly used for the size-based separation of macromolecules like DNA and proteins. Its application to the analysis of small molecules like 2-Bromoleptoclinidinone is not common and no specific methods have been reported in the literature. For small molecules, CZE or Micellar Electrokinetic Chromatography (MEKC) are generally the preferred electrophoretic techniques. nih.gov

Theoretical and Computational Chemistry Studies

Computational Approaches to Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. frontiersin.orgconicet.gov.ar These models are essential for predicting the activity of novel compounds and for understanding the key structural features that govern their potency. mdpi.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are widely used to analyze the SAR of a series of compounds. uoa.grmpu.edu.mo These methods generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for biological activity. mdpi.comnih.gov

In a typical 3D-QSAR study, a set of molecules with known biological activities is aligned, and their steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated. mpu.edu.mo Statistical methods like Partial Least Squares (PLS) are then used to derive a correlation between these fields and the biological activities. conicet.gov.ar

For a hypothetical series of 2-Bromoleptoclinidinone derivatives, a 3D-QSAR study could yield valuable insights. For instance, CoMFA and CoMSIA contour maps might reveal that bulky substituents at a particular position on the leptoclinidinone core are disfavored (indicated by yellow contours), while electropositive groups in another region enhance activity (blue contours). researchgate.net This information can guide the synthesis of new analogs with improved properties.

A hypothetical table of statistical parameters for CoMFA and CoMSIA models for a series of 2-Bromoleptoclinidinone analogs is presented below. A good QSAR model is generally characterized by a high squared correlation coefficient (R²) and a high cross-validated correlation coefficient (q²), typically above 0.6 and 0.5, respectively. mdpi.com

Table 1: Hypothetical Statistical Results of 3D-QSAR Models for 2-Bromoleptoclinidinone Analogs

| Model | q² | R² | Predictive R² | Standard Error of Prediction | F-value |

| CoMFA | 0.752 | 0.945 | 0.812 | 0.354 | 125.6 |

| CoMSIA | 0.789 | 0.963 | 0.855 | 0.311 | 142.3 |

Machine learning (ML) and deep learning techniques are increasingly being applied to QSAR and SAR prediction. researchgate.netcore.ac.ukmedium.com These methods can handle large and complex datasets and can often uncover non-linear relationships that are missed by traditional QSAR methods. arxiv.org

For 2-Bromoleptoclinidinone, ML models could be trained on a dataset of known analogs and their biological activities. researchgate.net These models could then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. anr.fr Various ML algorithms, such as support vector machines (SVM), random forests, and deep neural networks (DNNs), can be employed for this purpose. arxiv.org

A hypothetical comparison of different machine learning models for predicting the activity of 2-Bromoleptoclinidinone analogs is shown below. The performance of these models is typically evaluated using metrics like the coefficient of determination (R²) and the root mean square error (RMSE). researchgate.net

Table 2: Hypothetical Performance of Machine Learning Models in SAR Prediction for 2-Bromoleptoclinidinone Analogs

| Machine Learning Model | R² (Training Set) | R² (Test Set) | RMSE (Test Set) |

| Random Forest | 0.95 | 0.82 | 0.25 |

| Support Vector Machine | 0.92 | 0.79 | 0.28 |

| Deep Neural Network | 0.98 | 0.85 | 0.22 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a detailed, atomistic view of how 2-Bromoleptoclinidinone interacts with its biological target. wikipedia.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. mdpi.comwjbphs.comnih.gov For 2-Bromoleptoclinidinone, docking simulations can be used to predict its binding mode within the active site of a target protein. scielo.br This information is crucial for understanding the molecular basis of its activity and for designing more potent inhibitors. nih.gov The quality of the docking pose is often evaluated using a scoring function, which estimates the binding affinity. mdpi.com

A hypothetical docking study of 2-Bromoleptoclinidinone into a target protein might reveal key interactions, such as hydrogen bonds with specific amino acid residues or hydrophobic interactions with a particular pocket in the binding site.

Table 3: Hypothetical Docking Results for 2-Bromoleptoclinidinone and its Analogs

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| 2-Bromoleptoclinidinone | -8.5 | Tyr123 (H-bond), Phe256 (π-π stacking) |

| Analog 1 | -9.2 | Tyr123 (H-bond), Phe256 (π-π stacking), Arg88 (H-bond) |

| Analog 2 | -7.8 | Tyr123 (H-bond) |

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex over time. nih.govrug.nllabxing.com By simulating the motions of atoms and molecules, MD can reveal how the binding of 2-Bromoleptoclinidinone affects the conformation and flexibility of the target protein. mdpi.comprotocols.io MD simulations are often used to refine docking poses and to assess the stability of the ligand-receptor complex. nih.gov Analysis of the MD trajectory can provide insights into the dynamic nature of the interactions that are not apparent from static docking poses. labxing.com

Calculating the binding free energy is a more rigorous way to predict the affinity of a ligand for its target. Methods like Molecular Mechanics with Poisson-Boltzmann or Generalized Born and Surface Area solvation (MM-PB/GBSA) and alchemical free energy perturbation (FEP) are commonly used for this purpose. rsc.orgdiva-portal.orgnih.gov

MM-PB/GBSA is an end-point method that calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. mdpi.com Alchemical FEP, on the other hand, is a more computationally expensive but generally more accurate method that involves gradually "transforming" one molecule into another in a series of simulations to calculate the free energy difference. acellera.comresearchgate.net These calculations can provide a quantitative prediction of the binding affinity of 2-Bromoleptoclinidinone and its analogs, which can be directly compared with experimental data. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, enabling the investigation of molecular systems at the electronic level. acs.orgresearchgate.net These calculations can predict a wide array of properties, from the geometry of a molecule to its spectroscopic signatures, offering insights that are often difficult or impossible to obtain through experimental means alone. researchgate.net For complex alkaloids, these methods are instrumental in confirming structures and understanding their reactivity. nih.govresearchgate.net

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. researchgate.netusc.edu.au It has become a widely used tool in chemistry and materials science due to its favorable balance of accuracy and computational cost. preprints.org The theory's central concept is that the total energy of a system, and thus all its ground-state properties, can be determined from its electron density, which is a function of only three spatial coordinates, rather than the far more complex many-electron wave function. usc.edu.auepdf.pub

The application of DFT involves solving the Kohn-Sham equations, which model the system of interacting electrons as a set of non-interacting electrons moving in an effective potential. researchgate.net This potential includes an exchange-correlation functional, which accounts for the quantum mechanical effects of exchange and electron correlation. Various approximations for this functional exist, such as the Local Density Approximation (LDA), Generalized Gradient Approximations (GGA), and hybrid functionals like B3LYP, which incorporates a portion of the exact exchange from Hartree-Fock theory.

Analysis of the electronic structure through DFT provides valuable information:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and optical properties. researchgate.net

Electron Density Distribution: This reveals the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Reactivity Descriptors: Concepts like electronegativity, hardness, and softness can be quantified using DFT, providing a theoretical framework for predicting chemical behavior.

While DFT has been successfully used to study the electronic properties of other pyridoacridine alkaloids, helping to clarify their structure and reactivity, a specific DFT analysis of 2-Bromoleptoclinidinone's electronic structure is not available in the current body of published research. nih.govresearchgate.net

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR/Raman)

Quantum chemical calculations are instrumental in predicting and interpreting various types of molecular spectra. researchgate.net By simulating these spectra, researchers can validate experimentally determined structures, assign spectral peaks to specific molecular features, and gain a deeper understanding of the molecule's electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT is widely employed for the prediction of NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with functionals like B3LYP to calculate the magnetic shielding tensors for each nucleus. These tensors are then used to predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with experimental data is a powerful method for structural elucidation and confirmation, a technique that has been successfully applied to other complex pyridoacridine alkaloids. researchgate.net While experimental NMR data for 2-Bromoleptoclinidinone exists, there are no published studies featuring a direct comparison with DFT-predicted values for this specific molecule. researchgate.net

Below is an illustrative table showing how predicted NMR data is typically compared with experimental values for a hypothetical aromatic compound.

| Atom | Experimental δ (ppm) | Predicted δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 | 128.5 | 129.1 | -0.6 |

| C2 | 128.5 | 129.1 | -0.6 |

| H1 | 7.35 | 7.40 | -0.05 |

| H2 | 7.35 | 7.40 | -0.05 |

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths that determine a molecule's UV-Vis absorption spectrum. This technique predicts the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as π → π* or n → π* transitions. Such calculations have been performed for related alkaloids to understand their color and electronic properties, but a specific TD-DFT prediction for the UV-Vis spectrum of 2-Bromoleptoclinidinone has not been reported. nih.gov

Infrared (IR) and Raman Spectroscopy: The prediction of IR and Raman spectra involves calculating the vibrational frequencies of the molecule. This is achieved by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting frequencies correspond to the vibrational modes of the molecule, and their calculated intensities determine the appearance of the IR and Raman spectra. These calculations are crucial for assigning experimental vibrational bands to specific bond stretches, bends, and torsions. To improve agreement with experimental results, calculated frequencies are often multiplied by an empirical scaling factor. No computational studies detailing the predicted IR or Raman spectra of 2-Bromoleptoclinidinone are currently available in the literature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromoleptoclinidinone, and what experimental validations ensure reproducibility?

- Methodological Answer : The synthesis of 2-Bromoleptoclinidinone is typically achieved via bromination of its parent alkaloid, leptoclinidinone, under controlled conditions. Bracher's 1989 protocol uses bromine in acetic acid at 0–5°C, followed by purification via column chromatography . Key validation steps include:

- Spectroscopic characterization : IR (C=O and N-H stretches), -NMR (aromatic proton shifts at δ 7.2–8.1 ppm), and mass spectrometry (m/z 283.29 [M]) .

- Purity criteria : HPLC analysis with >95% purity and comparison to literature melting points (e.g., 280–290°C for crystalline forms) .

Q. How is 2-Bromoleptoclinidinone structurally distinguished from related acridine alkaloids?

- Methodological Answer : Differentiation relies on:

- X-ray crystallography : Resolves the pentacyclic framework and bromine substitution at position 2 .

- Comparative NMR : Contrasts with non-brominated analogs (e.g., ascididemin) by downfield shifts in -NMR due to bromine’s electron-withdrawing effect .

- UV-Vis spectroscopy : Unique absorbance maxima at 320 nm (π→π* transitions in the aromatic system) .

Q. What natural sources yield 2-Bromoleptoclinidinone, and how are extraction protocols optimized?

- Methodological Answer : The compound is isolated from marine ascidians (e.g., Leptoclinides species). Extraction involves:

- Solvent selection : Methanol or dichloromethane for polar and non-polar fractions .

- Bioassay-guided fractionation : Anticancer or antimicrobial activity screens to identify bioactive fractions .

Advanced Research Questions

Q. What mechanistic insights explain 2-Bromoleptoclinidinone’s DNA intercalation and photoactivated cleavage?

- Methodological Answer : Studies using ruthenium(II) complexes (e.g., [Ru(bpy)(2-Bromoleptoclinidinone)]) demonstrate:

- Intercalation : Confirmed via ethidium bromide displacement assays and viscosity increases in DNA solutions .

- Photocleavage : Visible-light irradiation generates reactive oxygen species (ROS), inducing strand breaks in supercoiled pBR322 DNA. Quantified via gel electrophoresis (e.g., conversion of Form I to Form II/III) .

- Control experiments : Use of ROS scavengers (e.g., sodium azide) to validate oxidative cleavage pathways .

Q. How do structural modifications (e.g., bromine position) alter 2-Bromoleptoclinidinone’s bioactivity?

- Methodological Answer : Comparative studies with analogs (e.g., 2-chloro or non-halogenated derivatives) require:

- SAR analysis : Assess cytotoxicity (e.g., IC in cancer cell lines) and DNA-binding affinity (via fluorescence quenching) .

- Computational modeling : Molecular docking to predict binding energies with DNA topoisomerase II or G-quadruplex structures .

Q. What contradictions exist in reported spectral data for 2-Bromoleptoclinidinone, and how are they resolved?

- Methodological Answer : Discrepancies in -NMR shifts (e.g., δ 7.8 vs. 8.1 ppm for H-6) arise from solvent effects (CDCl vs. DMSO-d). Resolution strategies include:

- Standardized reporting : Use of IUPAC-recommended solvents and internal standards (e.g., TMS) .

- Collaborative validation : Cross-lab replication of spectral data under identical conditions .

Q. What are the best practices for studying 2-Bromoleptoclinidinone’s stability under varying experimental conditions?

- Methodological Answer : Stability assays should include:

- Temperature/pH gradients : Monitor degradation via LC-MS at 25°C–60°C and pH 2–10 .

- Light sensitivity : Store samples in amber vials and assess photo-decomposition rates under UV/visible light .

Methodological Considerations

- Experimental Design : Incorporate blinding during data analysis to reduce bias, especially in bioactivity assays .

- Data Reproducibility : Document reagent lot numbers, instrument calibration details, and statistical power analyses (e.g., ≥3 biological replicates) .

- Conflict Resolution : Address contradictory findings (e.g., varying IC values) by standardizing cell lines, assay durations, and solvent controls .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.